molecular formula C11H7N B560947 8-Ethynylquinoline CAS No. 103987-81-1

8-Ethynylquinoline

Cat. No. B560947
M. Wt: 153.184
InChI Key: PBKFDEMENCIDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da . It is used for research purposes.


Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives, which are similar to 8-Ethynylquinoline, has been extensively studied . These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The synthesis of these derivatives involves various strategies and techniques, including the reaction of 8-hydroxyquinoline with different reagents .


Molecular Structure Analysis

8-Ethynylquinoline is a bicyclic compound that consists of a pyridine ring fused to a phenol . The structure of this compound has been confirmed using various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions of 8-Hydroxyquinoline derivatives have been investigated . These compounds can undergo various reactions, including precipitation reactions . The reaction mechanisms and products depend on the specific reagents and conditions used .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline derivatives have been studied . These compounds have diverse biological properties and can be used in various applications, including as treatments for bacterial infection, Alzheimer’s disease, and cancer .

Scientific Research Applications

  • Therapeutic Applications in Malaria : 8-Aminoquinolines, a class related to 8-Ethynylquinoline, have been revolutionary in the treatment of latent malaria. Drugs like primaquine and tafenoquine, belonging to this class, are pivotal in malaria therapy, despite their limitations due to hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients (Baird, 2019).

  • Antimicrobial and Anticancer Activities : 8-Hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds, due to their pharmacological properties, are being explored for developing potent drugs with efficacy and low toxicity (Saadeh, Sweidan, & Mubarak, 2020).

  • Potential in Alzheimer's Disease Treatment : 8-Hydroxyquinolines, specifically 2-substituted derivatives, are proposed for Alzheimer's disease treatment. Their ability to chelate metal ions and interact with amyloid-β peptide suggests their potential in neuroprotection and neuroregeneration (Kenche et al., 2013).

  • Broad Spectrum of Medicinal Properties : 8-Hydroxyquinoline and its derivatives, due to their metal chelation properties, are potent candidates for treating various diseases like cancer, HIV, and neurodegenerative disorders. Their significant biological activities draw the attention of medicinal chemists for developing new therapeutic agents (Gupta, Luxami, & Paul, 2021).

  • Antifungal Applications : 8-Hydroxyquinoline derivatives have shown effective antifungal properties against Candida spp. and dermatophytes. Their ability to damage fungal cell walls and compromise cytoplasmic membranes makes them promising for developing new antifungal drugs (Pippi et al., 2018).

  • Diverse Pharmacological Potential : 8-Hydroxyquinoline derivatives are recognized as "privileged structures" in drug discovery due to their ability to bind to various targets with high affinities. They have diverse biological properties including antineurodegenerative, anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities (Song et al., 2015).

Safety And Hazards

The safety data sheet for 8-Hydroxyquinoline indicates that it is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for the research and development of 8-Hydroxyquinoline derivatives are promising . These compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could be used for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKFDEMENCIDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693485
Record name 8-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethynylquinoline

CAS RN

103987-81-1
Record name 8-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.5 g (40 mmol) of Dimethylhydroxymethyl-8-quinolylacetylene and 1. g (45 mmol) of sodium hydroxide (manufactured by KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 300 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with argon gas. 200 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.5 hours. Diethyl ether was added to the reaction mixture, the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate, and then the solvent was distilled off under reduced pressure by an evaporator. Hexane (250 ml) was added to the residue and the mixture was heated to 70° C. After filtering out the insolubles, the desired compound precipitated by cooling it to −78° C. was filtered and washed with cold hexane (−78° C., 100 ml) and then dried under reduced pressure to give 4.9 g of the desired compound as a yellowish white solid (yield: 80%).
Name
Dimethylhydroxymethyl-8-quinolylacetylene
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Citations

For This Compound
5
Citations
E Bosch, CL Barnes, M Stutelberg, B Eichler - Journal of Chemical …, 2012 - Springer
… For example coupling of 8-ethynylquinoline with 8-bromoquinoline yielded 2 in 25 % yield while a one pot homo-coupling of the corresponding triflate with trimethylsilylacetylene …
Number of citations: 1 link.springer.com
K Muragishi, H Asahara, N Nishiwaki - ACS omega, 2017 - ACS Publications
… Although ethynylquinoline 12a and ethynylisoquinoline 12d underwent the hydrohalogenation to afford the corresponding haloalkenes 13a–d in high yields, 8-ethynylquinoline 12e …
Number of citations: 7 pubs.acs.org
J Alfuth, K Kazimierczuk, T Połoński… - Crystal Growth & …, 2023 - ACS Publications
… As the first example, we chose 8-ethynylquinoline (1, Scheme 1), which was expected to form dimers due to self-complementary ≡C–H···N interactions in the form of a R 2 2 (12) motif (I, …
Number of citations: 3 pubs.acs.org
M Yamashita - Journal of Synthetic Organic Chemistry, Japan, 2018 - jstage.jst.go.jp
… For example, treatment of 8─ ethynylquinoline with 1 furnished an isomeric mixture of diborylalkene 26a and 26d, accompanied by an intramolecular coordination of the nitrogen atom …
Number of citations: 2 www.jstage.jst.go.jp
C Kojima, KH Lee, Z Lin… - Journal of the American …, 2016 - ACS Publications
… Reaction of 1 with 8-ethynylquinoline (8) afforded an isomer mixture of diborylalkenes 9a,d, which contained intramolecular N–BMes 2 bonds. The regioselectivity of the reaction that …
Number of citations: 84 pubs.acs.org

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